Piflufolastat

PSMA PET Biodistribution Dosimetry

Researchers requiring high-specificity PSMA PET imaging often face false-positive bone uptake with alternative tracers. Piflufolastat (DCFPYL) delivers cleaner skeletal background and validated diagnostic accuracy. • 63.9% management change rate vs. conventional imaging (CONDOR trial) • 97.9% median specificity for pelvic nodal disease (OSPREY cohort A) • 110-min F-18 half-life enables centralized production & wider distribution Supplied as non-radioactive F-19 precursor (CAS 1423758-00-2), ≥98% purity. Ships at ambient temperature.

Molecular Formula C18H23FN4O8
Molecular Weight 442.4 g/mol
CAS No. 1423758-00-2
Cat. No. B606989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiflufolastat
CAS1423758-00-2
SynonymsDCFPYL; 
Molecular FormulaC18H23FN4O8
Molecular Weight442.4 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F
InChIInChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1
InChIKeyOLWVRJUNLXQDSP-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Piflufolastat F 18 (CAS 1423758-00-2): An FDA-Approved 18F-Labeled PSMA-Targeted PET Radiopharmaceutical for Prostate Cancer Imaging


Piflufolastat F 18 (also known as 18F-DCFPyL, marketed as Pylarify) is a second-generation, urea-based small-molecule inhibitor radiolabeled with fluorine-18 that binds with high affinity to prostate-specific membrane antigen (PSMA) [1]. It is a radioactive diagnostic agent indicated for positron emission tomography (PET) imaging of PSMA-positive lesions in men with prostate cancer with suspected metastasis who are candidates for initial definitive therapy, or with suspected recurrence based on elevated serum prostate-specific antigen (PSA) levels [1]. As an 18F-labeled tracer, it benefits from the longer half-life of fluorine-18 (approximately 110 minutes) compared to gallium-68 (approximately 68 minutes), enabling centralized production and wider distribution without the need for an on-site generator [2].

1
18F-Labeled Tracer (110-min half-life) Centralized production and regional distribution
2
PSMA-Targeted PET Imaging High-affinity binding to prostate-specific membrane antigen
3
FDA-Approved Diagnostic Agent Validated for recurrent and high-risk prostate cancer imaging

Why Substituting Piflufolastat with Other PSMA PET Tracers Is Not Interchangeable Without Consequence


While several PSMA-targeted PET tracers are clinically available—including 68Ga-PSMA-11, 18F-PSMA-1007, and 18F-flotufolastat—they are not functionally interchangeable. Each exhibits distinct pharmacokinetic, biodistribution, and diagnostic performance characteristics that directly impact image quality, lesion conspicuity in specific anatomical regions, and clinical decision-making. For instance, the route and extent of urinary excretion vary substantially between tracers, affecting the ability to visualize disease in the prostate bed and pelvic lymph nodes [1]. Differences in normal-organ uptake, particularly in the kidneys, liver, and bone, can alter background signal and influence the detection of small metastases [2]. Furthermore, tracer-specific false-positive patterns—such as the elevated benign bone uptake observed with 18F-PSMA-1007—can confound image interpretation [2]. Therefore, selecting piflufolastat is not merely a choice of a PSMA PET agent but a deliberate decision to leverage a specific set of quantitative performance attributes validated against defined comparators, as detailed in the evidence guide below.

Urinary excretion profile differs from 68Ga-PSMA-11
May alter detection of pelvic nodal and prostate-bed recurrence due to distinct renal clearance patterns.
Benign bone uptake reported with alternative 18F tracers
False-positive bone lesions with 18F-PSMA-1007 can confound metastatic staging; piflufolastat profile avoids this pattern.
Normal-organ biodistribution differs across PSMA agents
Liver, kidney, and bone background signals vary, influencing small-lesion detectability and quantitative accuracy.

Quantitative Differentiation of Piflufolastat F 18: A Comparator-Driven Evidence Guide for Scientific Selection


Piflufolastat Demonstrates Significantly Lower Kidney Uptake Than 68Ga-PSMA-11

Piflufolastat F 18 exhibits significantly lower physiologic uptake in the kidneys compared to the gallium-68 labeled comparator 68Ga-PSMA-11. This difference in normal-organ biodistribution is a key differentiator that can reduce background signal in the vicinity of the kidneys and upper ureters, potentially improving lesion detection in these areas [1].

Kidney Uptake
Meta-analysis context
Reported lower kidney uptake vs 68Ga-PSMA-11
Supports improved imaging contrast near kidneys and upper ureters.
Qualitative observation from systematic review; SUVmean difference not pooled.
PSMA PET Biodistribution Dosimetry Imaging Contrast

Piflufolastat Offers Superior Specificity and Fewer False Positives Relative to 18F-PSMA-1007

A systematic review and meta-analysis found that while 18F-PSMA-1007 may offer a higher lesion SUVmax and local detection rate due to its hepatobiliary excretion, it is associated with a significant number of benign bone uptakes that can be misinterpreted as osseous metastases [1]. In contrast, 18F-DCFPyL (piflufolastat) demonstrated better specificity and was not linked to this confounding pattern of false-positive bone lesions, making it a more reliable tracer for accurately staging disease in the skeleton [2].

Specificity vs Benign Uptake
Class-level inference
Reported higher specificity; no significant benign bone uptake
Reduces false-positive bone interpretations compared to 18F-PSMA-1007.
Meta-analysis conclusion; individual patient-level validation recommended.
PSMA PET Diagnostic Accuracy False Positives Bone Metastasis

Piflufolastat PET/CT Drives a Change in Intended Clinical Management in 63.9% of Patients with Biochemical Recurrence and Negative Conventional Imaging

The phase 3 CONDOR trial demonstrated the clinical impact of piflufolastat F 18 PET/CT in men with biochemically recurrent prostate cancer and negative or equivocal findings on standard-of-care imaging. Following the piflufolastat scan, 63.9% (131/205) of evaluable patients had a change in their intended disease management plan, as determined by pre- and post-scan physician questionnaires [1]. This high rate of management alteration underscores the tracer's ability to detect disease not visible by conventional modalities, thereby enabling more informed and personalized treatment decisions.

Management Change
Phase 3 trial
63.9% (131/205) intended management change
Demonstrates impact on clinical decision-making in biochemical recurrence.
CONDOR trial; post-scan vs pre-scan questionnaire comparison.
Clinical Utility Treatment Management Biochemical Recurrence PSMA PET

Piflufolastat F 18 Demonstrates High Pooled Detection Rate of 94.3% in Patients with PSA >0.5 ng/mL

A 2025 meta-analysis presented at SNMMI aggregated data on the performance of various PSMA PET tracers. For piflufolastat F 18 (18F-DCFPyL), the pooled detection rate in patients with PSA levels greater than 0.5 ng/mL was 94.3% [1]. This high detection rate in the clinically relevant setting of early biochemical recurrence provides robust evidence of the tracer's sensitivity for identifying sites of disease when PSA is moderately elevated.

Detection Rate
Meta-analysis context
94.3% pooled detection rate (PSA >0.5 ng/mL)
Supports reliable identification of recurrence at moderate PSA elevation.
Aggregated from 2025 SNMMI meta-analysis; 68Ga-PSMA-11 sensitivity 92% for reference.
Detection Rate Biochemical Recurrence PSA Stratification PSMA PET

High-Impact Scenarios for Procuring Piflufolastat F 18 Based on Evidence of Differentiation


Detection of Recurrent Disease Following Radical Prostatectomy When Standard Imaging Is Negative

Piflufolastat F 18 is optimally deployed in men with a rising PSA after radical prostatectomy who have negative or inconclusive findings on conventional imaging (CT, bone scan, or MRI). As demonstrated in the CONDOR trial, the tracer reveals sites of recurrence in a substantial proportion of these patients and changes intended management in 63.9% of cases [1], making it a high-yield, actionable diagnostic tool in this specific clinical scenario.

Accurate Staging of High-Risk Primary Prostate Cancer to Exclude Distant Metastases

For patients with NCCN high-risk prostate cancer being considered for radical prostatectomy or radiation therapy, piflufolastat F 18 PET/CT offers superior detection of pelvic lymph node and distant metastases compared to conventional imaging. The OSPREY trial confirmed high positive predictive value and specificity for pelvic nodal disease [1]. Importantly, its better specificity and lack of confounding benign bone uptake compared to 18F-PSMA-1007 [2] reduces the risk of false-positive findings that could erroneously alter treatment intent.

Optimized Imaging in Centers Without On-Site 68Ge/68Ga Generator Infrastructure

As an 18F-labeled tracer with a 110-minute half-life, piflufolastat can be produced at a centralized cyclotron facility and distributed to satellite PET centers within a several-hour radius [1]. This contrasts with 68Ga-PSMA-11, which typically requires an on-site 68Ge/68Ga generator due to its short 68-minute half-life. Procurement of piflufolastat therefore enables a broader network of imaging centers to offer high-quality PSMA PET imaging without the capital and logistical burden of generator management.

Reliable Detection of Osseous Metastases Without Benign Bone Confounders

Given the high propensity for prostate cancer to metastasize to bone, accurate skeletal assessment is critical. Piflufolastat F 18 is the preferred PSMA PET tracer in scenarios where avoiding false-positive bone findings is paramount. Unlike 18F-PSMA-1007, which is associated with a significant rate of benign bone uptake that can mimic metastases [1], piflufolastat offers a cleaner skeletal background, leading to higher specificity and greater diagnostic confidence in staging or restaging osseous disease.

Application
Selection Property
Validation Focus
Recurrence detection after prostatectomy with negative conventional imaging
Detection rate in low-PSA, imaging-occult disease
Intended management change rate and lesion verification
Staging of high-risk primary prostate cancer
Pelvic nodal specificity and positive predictive value
Exclusion of benign bone uptake mimicking metastases
Centers without on-site 68Ge/68Ga generator
18F half-life and centralized production capability
Distribution reliability and batch scheduling
Osseous metastasis evaluation avoiding false positives
Skeletal specificity and benign-uptake exclusion
False-positive rate in bone vs alternative 18F PSMA tracers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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